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Compound of Interest

Compound Name: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

CAS No.: 870863-00-6

Cat. No.: B3161566

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Introduction: The Strategic Importance of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the vast array of heterocyclic building blocks, pyrazole derivatives are particularly noteworthy for their prevalence in a wide range of bioactive compounds.[1][2] The **4-(1-Methyl-1H-pyrazol-4-yl)pyridine** moiety, in particular, represents a privileged structural motif. Its unique electronic properties and spatial arrangement allow it to serve as a versatile scaffold in the design of kinase inhibitors, receptor modulators, and other targeted therapies.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of **4-(1-Methyl-1H-pyrazol-4-yl)pyridine**. The protocols detailed herein are designed to be robust and reproducible, grounded in established chemical principles and supported by authoritative literature. We will delve into the causality behind experimental choices, ensuring a deep understanding of the methodology.

The pyrazole core, as a bioisostere of other key heterocycles, is a cornerstone in drug design, while the pyridine ring offers a crucial vector for interaction with biological targets, often engaging in hydrogen bonding or π -stacking. The N-methylation of the pyrazole ring prevents tautomerization and provides a fixed substitution pattern, which is critical for consistent structure-activity relationship (SAR) studies.^[6] This guide will primarily focus on the highly efficient and widely applicable Suzuki-Miyaura cross-coupling reaction for its synthesis.^{[1][7]}

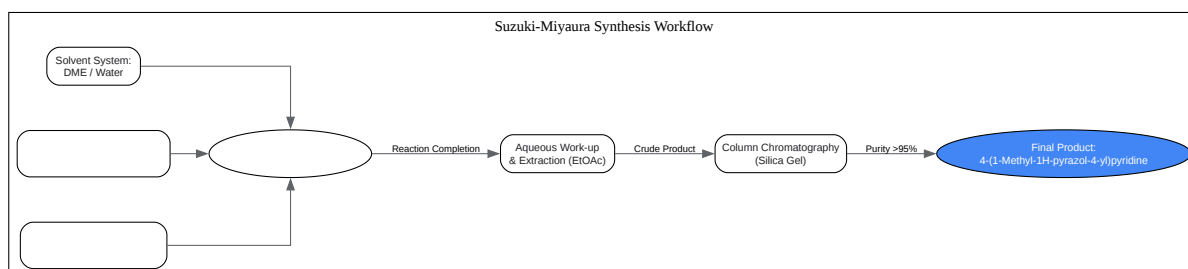
Part 1: Synthesis via Microwave-Promoted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. Its high tolerance for various functional groups, coupled with the commercial availability of diverse boronic acids and aryl halides, makes it the method of choice. The use of microwave irradiation significantly accelerates the reaction, often reducing reaction times from hours to minutes.^{[1][8]}

Reaction Principle

The catalytic cycle involves three key steps:

- **Oxidative Addition:** The palladium(0) catalyst reacts with the aryl halide.
- **Transmetalation:** The aryl group from the organoboron compound is transferred to the palladium center, a step facilitated by a base.
- **Reductive Elimination:** The two coupled aryl groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst and forming the desired product.



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Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol

Materials and Equipment

Reagent/Material	Grade	Supplier	Notes
4-Iodo-1-methyl-1H-pyrazole	≥97%	Commercial	Starting material.
Pyridine-4-boronic acid	≥98%	Commercial	Coupling partner.
Tetrakis(triphenylphosphine)palladium(0)	99%	Commercial	Pd(PPh ₃) ₄ catalyst.
Cesium Carbonate (Cs ₂ CO ₃)	≥99%	Anhydrous	Base.
1,2-Dimethoxyethane (DME)	Anhydrous	Commercial	Organic solvent.
Water	Deionized	In-house	Co-solvent.
Ethyl Acetate (EtOAc)	ACS Grade	Commercial	Extraction solvent.
Brine (Saturated NaCl)	---	In-house	For washing.
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	ACS Grade	Commercial	Drying agent.
Silica Gel	230-400 mesh	Commercial	For chromatography.

Equipment: Microwave synthesis vial (10-20 mL), magnetic stir bar, microwave synthesizer, rotary evaporator, separatory funnel, standard laboratory glassware, column chromatography setup.

Step-by-Step Procedure

- Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq, e.g., 208 mg, 1.0 mmol), pyridine-4-boronic acid (1.2 eq, 147 mg, 1.2 mmol), and cesium carbonate (2.5 eq, 814 mg, 2.5 mmol).
 - Causality: The excess of boronic acid ensures complete consumption of the limiting iodo-pyrazole. Cesium carbonate is a highly effective base for promoting the transmetalation

step.[1]

- Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%, e.g., 23 mg, 0.02 mmol).
 - Causality: The palladium catalyst is the core of the reaction. It must be handled quickly as Pd(0) complexes can be sensitive to air. An inert atmosphere (Nitrogen or Argon) is recommended for optimal results, although for rapid microwave synthesis, it is sometimes omitted.
- Solvent Addition: Add a mixture of anhydrous DME (4 mL) and deionized water (1.6 mL).
 - Causality: The DME/water solvent system is effective at dissolving both the organic reactants and the inorganic base, creating a homogenous environment for the reaction to proceed efficiently.[1]
- Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 90°C for 5-15 minutes.[1]
 - Causality: Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times compared to conventional heating. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
- Work-up and Extraction: After cooling the reaction mixture to room temperature, dilute it with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
 - Causality: The extraction isolates the organic product from the inorganic salts and the aqueous solvent phase.
- Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.[9]
 - Causality: The brine wash removes residual water and DME from the organic phase. Anhydrous Na_2SO_4 removes any remaining traces of water to yield the crude product.

Part 2: Purification and Quality Control

Rigorous purification and characterization are essential to ensure the compound is suitable for subsequent biological assays or further synthetic steps.

Purification: Silica Gel Column Chromatography

This is the most effective method for removing unreacted starting materials, catalyst residues, and byproducts.^[9]^[10]

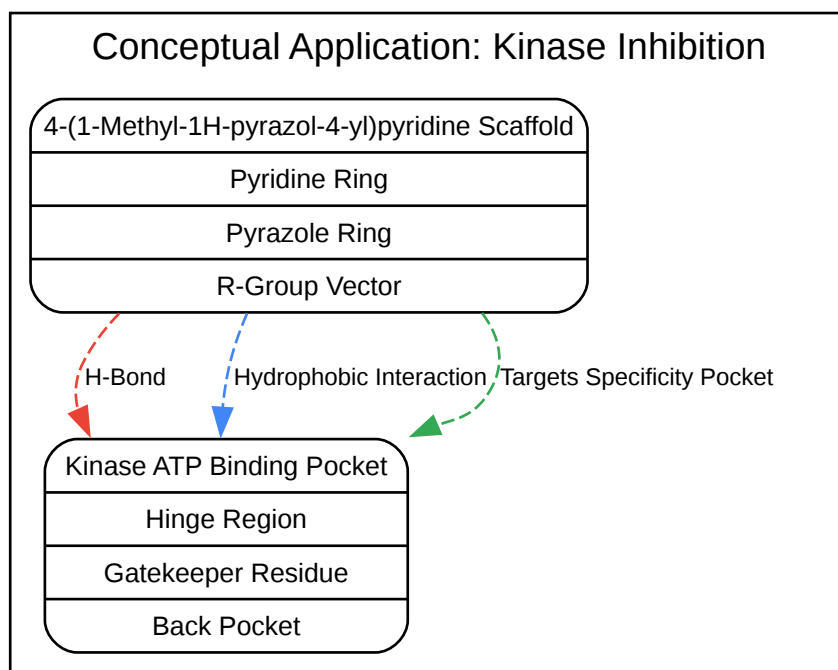
- **TLC Analysis:** Determine an appropriate eluent system by testing various solvent mixtures on a TLC plate. A mixture of ethyl acetate in hexanes or acetone in petroleum ether is often a good starting point.^[1] Aim for an R_f value of ~0.3 for the product.
- **Column Preparation:** Prepare a slurry of silica gel in the initial, less polar eluent and pack the chromatography column.
- **Sample Loading:** Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.
- **Elution:** Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC.
- **Isolation:** Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield **4-(1-Methyl-1H-pyrazol-4-yl)pyridine** as an off-white solid.^[11]

Characterization: A Self-Validating System

Technique	Purpose	Expected Results
^1H NMR	Structural Confirmation	Spectrum should show characteristic signals for both the pyridine and pyrazole rings. Key signals include two singlets for the pyrazole protons and two sets of doublets for the pyridine protons. The methyl group will appear as a singlet around 3.9 ppm.
^{13}C NMR	Structural Confirmation	The number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spec (ESI-MS)	Molecular Weight Confirmation	A prominent peak corresponding to the $[\text{M}+\text{H}]^+$ ion at $m/z = 160.08$. [12]
HPLC	Purity Assessment	A single major peak indicating >95% purity.
Melting Point	Identity & Purity Check	A sharp melting point range consistent with a pure compound.

Part 3: Applications in Drug Discovery

The **4-(1-Methyl-1H-pyrazol-4-yl)pyridine** scaffold is a valuable component in the design of molecules targeting a range of biological systems. Its utility stems from its ability to act as a potent hydrogen bond acceptor (pyridine nitrogen) and its rigid structure, which can orient other functional groups into specific binding pockets.



Caption: Role of the scaffold in a hypothetical kinase inhibitor.

Example Application: Kinase Inhibition Assay Protocol

This protocol outlines a general method to evaluate the inhibitory activity of the synthesized compound against a target kinase.

- **Compound Preparation:** Prepare a stock solution of **4-(1-Methyl-1H-pyrazol-4-yl)pyridine** (or a derivative) in 100% DMSO. Create a serial dilution series to test a range of concentrations.
- **Assay Setup:** In a 96-well plate, add the kinase enzyme, a suitable peptide substrate, and ATP in a buffered solution.
- **Inhibitor Addition:** Add the diluted test compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
- **Incubation:** Incubate the plate at a specified temperature (e.g., 30°C) to allow the kinase reaction to proceed.

- **Detection:** Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining.
- **Data Analysis:** Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 4: Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. Always consult the Safety Data Sheet (SDS) for any chemical before use.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- **Personal Protective Equipment (PPE):** Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[\[13\]](#)[\[14\]](#)
- **Handling:** Handle the compound in a well-ventilated area or a chemical fume hood.[\[13\]](#)[\[16\]](#)
Avoid generating dust.
- **First Aid:**
 - **Skin Contact:** Immediately wash with plenty of soap and water.[\[14\]](#)
 - **Eye Contact:** Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[\[13\]](#)
 - **Inhalation:** Move the person to fresh air.[\[14\]](#)
 - **Ingestion:** Rinse mouth with water. Do not induce vomiting. Seek medical attention.[\[13\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[14\]](#)[\[16\]](#)
- **Disposal:** Dispose of waste in accordance with local, state, and federal regulations.

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